1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine typically involves multi-step reactions. One common approach is the condensation of 2-methylimidazo[1,2-b]pyridazine with a piperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are also studied for their biological activities.
Imidazo[1,2-b]pyridazines: Other derivatives of this class may have different substituents, leading to variations in their biological activities and applications.
Uniqueness
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-(oxolane-2-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21N5O2 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H21N5O2/c1-12-11-21-14(17-12)4-5-15(18-21)19-6-8-20(9-7-19)16(22)13-3-2-10-23-13/h4-5,11,13H,2-3,6-10H2,1H3 |
InChI Key |
ZUCMYBRVCNUNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C(=O)C4CCCO4 |
Origin of Product |
United States |
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